

Synthesis and Characterization of 6-Bromo-4-iodo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

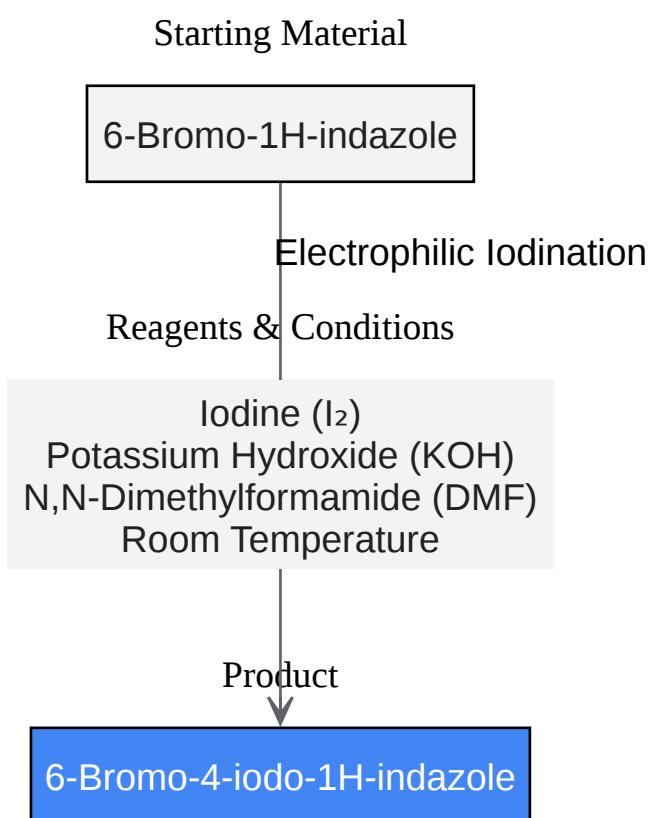
Compound Name: **6-Bromo-4-iodo-1H-indazole**

Cat. No.: **B1326375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **6-Bromo-4-iodo-1H-indazole**, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document presents a proposed synthetic pathway based on established indazole chemistry and predicted characterization data derived from analogous structures.


Physicochemical Properties

A summary of the key physicochemical properties for **6-Bromo-4-iodo-1H-indazole** is presented below.

Property	Value	Reference
CAS Number	885519-41-5	[1]
Molecular Formula	C ₇ H ₄ BrIN ₂	[1]
Molecular Weight	322.93 g/mol	[1]
Appearance	Predicted to be a solid	
Storage	2-8°C, protected from light	[1]

Proposed Synthesis

A specific, peer-reviewed synthetic protocol for **6-Bromo-4-iodo-1H-indazole** is not readily available. However, a plausible route involves the direct iodination of 6-bromo-1H-indazole. While the direct iodination of 6-bromo-1H-indazole has been reported to yield the 3-iodo isomer, modification of reaction conditions could potentially favor iodination at the C4 position. The proposed synthetic scheme is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **6-Bromo-4-iodo-1H-indazole**.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 6-bromo-3-iodo-1H-indazole and is proposed as a potential method for the synthesis of the 4-iodo isomer.^[2] Optimization of the reaction conditions may be necessary to achieve the desired regioselectivity.

Materials:

- 6-Bromo-1H-indazole
- Iodine (I₂)
- Potassium Hydroxide (KOH)
- N,N-Dimethylformamide (DMF)
- Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)
- Water (deionized)
- Ethyl acetate
- Brine

Procedure:

- To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).
- Cool the mixture in an ice bath.
- Slowly add a solution of iodine (1.5 eq) in DMF to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (10%) to quench the excess iodine.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford **6-Bromo-4-iodo-1H-indazole**.

Characterization

As no experimentally determined spectral data for **6-Bromo-4-iodo-1H-indazole** is publicly available, the following data is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

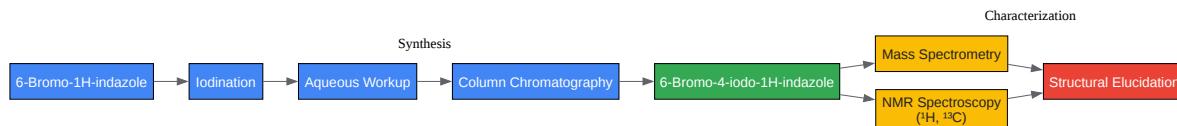
Predicted ¹H NMR Spectral Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.5	br s	1H	N-H
~8.1	s	1H	H-3
~7.8	d	1H	H-5
~7.5	d	1H	H-7

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ) ppm	Assignment
~141.0	C-7a
~135.0	C-3
~128.0	C-5
~125.0	C-7
~115.0	C-6
~112.0	C-3a
~90.0	C-4


Mass Spectrometry (MS)

Predicted Mass Spectrometry Data:

m/z	Ion	Notes
322/324	$[M]^+$	Molecular ion peak with a characteristic isotopic pattern for one bromine and one iodine atom.
195/197	$[M-I]^+$	Fragment corresponding to the loss of an iodine atom.
116	$[M-Br-I]^+$	Fragment corresponding to the loss of both bromine and iodine atoms.

Experimental Workflows

The general workflow for the synthesis and characterization of **6-Bromo-4-iodo-1H-indazole** is depicted below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow.

Conclusion

This technical guide outlines a proposed synthetic route and predicted characterization data for **6-Bromo-4-iodo-1H-indazole**. The provided information is intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry and drug development. It is important to note that the presented synthetic protocol may require optimization, and the spectral data should be confirmed by experimental analysis upon successful synthesis of the target compound. Further research into the synthesis and biological evaluation of this and related indazole derivatives is warranted to explore their potential as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 885519-41-5|6-Bromo-4-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 2. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 6-Bromo-4-iodo-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1326375#synthesis-and-characterization-of-6-bromo-4-iodo-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com